molecular formula C24H19N3O6 B11611026 8-hydroxy-6-(4-methoxyphenyl)-1,3-dimethyl-7-[(E)-(4-nitrophenyl)diazenyl]-4H-cyclohepta[c]furan-4-one

8-hydroxy-6-(4-methoxyphenyl)-1,3-dimethyl-7-[(E)-(4-nitrophenyl)diazenyl]-4H-cyclohepta[c]furan-4-one

Cat. No.: B11611026
M. Wt: 445.4 g/mol
InChI Key: YIFQDGDAHFTBHB-UHFFFAOYSA-N
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Description

8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE can undergo various types of chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-heptene-3-one
  • (1E, 6E)-1, 7-Bis (4-hydroxy-3-methoxyphenyl)-1, 6-heptadiene-3, 5-Dione

Uniqueness

8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE is unique due to its combination of functional groups and the cycloheptafuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H19N3O6

Molecular Weight

445.4 g/mol

IUPAC Name

4-hydroxy-6-(4-methoxyphenyl)-1,3-dimethyl-5-[(4-nitrophenyl)diazenyl]cyclohepta[c]furan-8-one

InChI

InChI=1S/C24H19N3O6/c1-13-21-20(28)12-19(15-4-10-18(32-3)11-5-15)23(24(29)22(21)14(2)33-13)26-25-16-6-8-17(9-7-16)27(30)31/h4-12,29H,1-3H3

InChI Key

YIFQDGDAHFTBHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=C(C(=C(C2=C(O1)C)O)N=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Origin of Product

United States

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